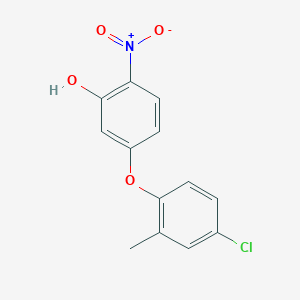
5-(4-Chloro-2-methylphenoxy)-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methylphenoxy)-2-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and methyl group on the phenoxy ring, and a nitro group on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenoxy)-2-nitrophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-2-methylphenol with 2-nitrophenol in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-2-methylphenoxy)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenol group can be oxidized to a quinone derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base are used for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Quinone derivatives: Formed by the oxidation of the phenol group.
Substituted phenols: Formed by the substitution of the chloro group.
Applications De Recherche Scientifique
5-(4-Chloro-2-methylphenoxy)-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-methylphenoxy)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the phenol group can form hydrogen bonds with biological molecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid: Known for its use in agriculture.
Uniqueness
5-(4-Chloro-2-methylphenoxy)-2-nitrophenol is unique due to the presence of both a nitro and phenol group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
61148-01-4 |
|---|---|
Formule moléculaire |
C13H10ClNO4 |
Poids moléculaire |
279.67 g/mol |
Nom IUPAC |
5-(4-chloro-2-methylphenoxy)-2-nitrophenol |
InChI |
InChI=1S/C13H10ClNO4/c1-8-6-9(14)2-5-13(8)19-10-3-4-11(15(17)18)12(16)7-10/h2-7,16H,1H3 |
Clé InChI |
QLMVRNURXADGMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















